molecular formula C19H19ClN2O2S2 B254893 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide

4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide

Cat. No. B254893
M. Wt: 407 g/mol
InChI Key: IJGSODJVAUCBQY-UHFFFAOYSA-N
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Description

4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide, also known as CTB, is a synthetic compound that has been widely used in scientific research due to its unique properties. CTB belongs to the class of sulfonamide compounds and has a molecular weight of 412.95 g/mol.

Mechanism of Action

4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide binds to the ganglioside GM1, which is present on the surface of neurons. This binding allows 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide to be taken up by the neuron and transported retrogradely to the cell body. 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide is then transported to the presynaptic terminal, allowing researchers to trace the neural pathways of the neuron.
Biochemical and Physiological Effects:
4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide has been shown to have no significant biochemical or physiological effects on the neurons it labels. 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide does not affect the electrophysiological properties of neurons and does not interfere with synaptic transmission.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide as a tracer include its high sensitivity and specificity, allowing researchers to label specific neurons with high precision. 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide is also stable and can be easily visualized using various imaging techniques. However, 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide has some limitations, including its relatively low yield and the fact that it is not suitable for anterograde tracing.

Future Directions

There are several future directions for the use of 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide in scientific research. One potential application is in the study of neural plasticity, as 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide can be used to label and track changes in neural circuits over time. 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide could also be used in the development of new therapies for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide could be used in the study of the gut-brain axis, as it has been shown to label neurons in the enteric nervous system.

Synthesis Methods

The synthesis of 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminothiazole in the presence of a base, followed by the reaction of the resulting intermediate with diethylamine. The final product is obtained after purification using column chromatography. The yield of 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide is typically around 50%.

Scientific Research Applications

4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide has been widely used in scientific research, particularly in neuroscience and physiology. 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide has been used as a retrograde tracer, allowing researchers to trace the neural pathways of specific neurons. 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide has also been used to study the function of various organs, such as the heart and the gastrointestinal tract. 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide has been used in both in vitro and in vivo experiments.

properties

Product Name

4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide

Molecular Formula

C19H19ClN2O2S2

Molecular Weight

407 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C19H19ClN2O2S2/c1-3-22(4-2)26(23,24)17-11-7-14(8-12-17)18-13-25-19(21-18)15-5-9-16(20)10-6-15/h5-13H,3-4H2,1-2H3

InChI Key

IJGSODJVAUCBQY-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)Cl

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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